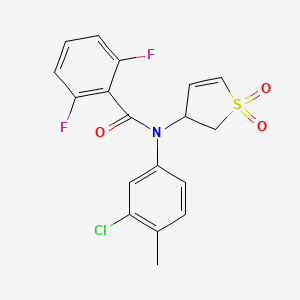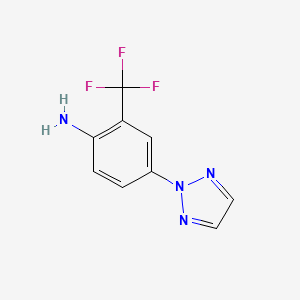
4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline, also known as TFA-Triazole, is a chemical compound that has gained significant attention in the field of scientific research. This compound has unique properties that make it an important tool for various applications in the field of biochemistry and medicinal chemistry.
科学的研究の応用
Synthetic Methodologies and Novel Reactions
The reaction of anilides with phenyliodine(III) bis(trifluoroacetate) highlights the significance of electron-withdrawing groups in facilitating the introduction of hydroxy groups or the N-iodophenylation of N-arylamides. This process is pivotal for synthesizing compounds with specific functional groups for further chemical transformations (Itoh et al., 2002).
Catalytic Applications and Bond Formation
Ruthenium-catalyzed 1,2,3-triazole directed intermolecular C–H amidation with sulfonyl azides to synthesize 2-(2H-1,2,3-triazole-2-yl)aniline derivatives underlines the efficiency of metal-catalyzed reactions in creating C–N bonds, an essential step for constructing complex molecules while ensuring environmental friendliness by producing N2 as the only byproduct (Wang et al., 2016).
Novel Synthons for Chemical Synthesis
The use of trifluoromethyl-substituted anilines as novel synthons for isoxazoles and 1,3,5-triazines showcases innovative pathways in organic synthesis, leveraging the unique reactivity of the trifluoromethyl group for constructing heterocyclic compounds (Strekowski et al., 1995).
Surface Functionalization and Electropolymerization
Exploring the use of 4-azidoaniline with "click" chemistry and electrochemistry for the functionalization of conductive surfaces suggests the versatility of triazolyl derivatives in materials science, particularly in modifying electrode surfaces for various applications (Coates et al., 2012).
Photoluminescent Materials
The development of photoluminescent copper(I) complexes incorporating amido-triazolato ligands demonstrates the role of triazolyl aniline derivatives in the field of luminescent materials. These complexes, characterized by their distinct emission properties, are potential candidates for applications in lighting and display technologies (Manbeck et al., 2011).
特性
IUPAC Name |
4-(triazol-2-yl)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-5-6(1-2-8(7)13)16-14-3-4-15-16/h1-5H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFOLYAWSCPTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2N=CC=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,2,3-triazol-2-yl)-2-(trifluoromethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

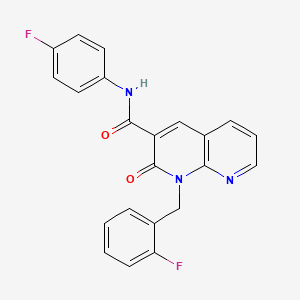
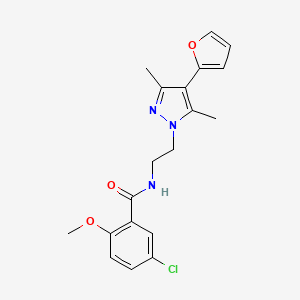

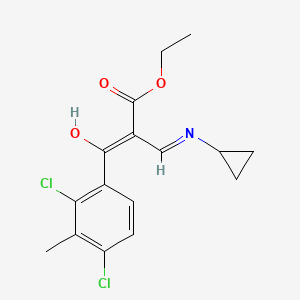
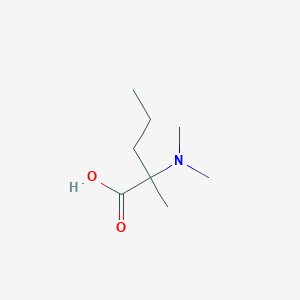
![2-[1-(2-anilino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2962013.png)
![2-Cyano-3-[(3,4-dimethoxyphenethyl)amino]-2-butenamide](/img/structure/B2962014.png)
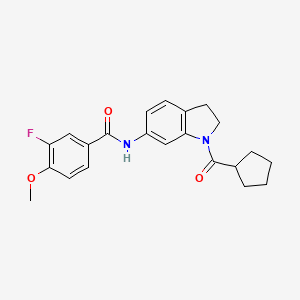
![Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate](/img/structure/B2962021.png)
![3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2962022.png)
![3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2962023.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-methylpiperidin-4-yl)methyl)acetamide](/img/structure/B2962026.png)

